

# PIM-447 Dihydrochloride vs. AZD1208 in Multiple Myeloma: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | PIM-447 dihydrochloride |           |
| Cat. No.:            | B608556                 | Get Quote |

In the landscape of novel therapeutic strategies for multiple myeloma, the inhibition of PIM kinases has emerged as a promising avenue. PIM kinases, a family of serine/threonine kinases comprising PIM1, PIM2, and PIM3, are crucial regulators of cell growth, proliferation, and survival in myeloma cells.[1][2] This guide provides a comparative overview of two pan-PIM kinase inhibitors, **PIM-447 dihydrochloride** (also known as LGH447) and AZD1208, based on available preclinical data in multiple myeloma models.

#### **Performance and Efficacy**

Both PIM-447 and AZD1208 have demonstrated anti-myeloma activity by targeting the PIM kinase family. However, the extent of available preclinical data in multiple myeloma models differs between the two compounds.

PIM-447 (LGH447) has been more extensively studied in the context of multiple myeloma. It is a potent, orally available pan-PIM kinase inhibitor with Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively.[3] Preclinical studies have shown that PIM-447 is cytotoxic to myeloma cells, inducing cell cycle arrest and apoptosis.[3][4] Furthermore, it has demonstrated the ability to overcome the protective effects of the bone marrow microenvironment.[1] PIM-447 has also shown significant synergy when combined with standard-of-care agents like bortezomib, lenalidomide, and pomalidomide.[4][5]

AZD1208 is also a potent and selective oral pan-PIM kinase inhibitor that effectively inhibits all three PIM isoforms at low nanomolar concentrations in enzyme assays.[6] While its development has been prominent in acute myeloid leukemia (AML), its evaluation in multiple



myeloma is less documented in publicly available literature.[7] Some studies report limited preclinical single-agent activity in myeloma.[7] However, one study showed that AZD1208 induced cytotoxicity in the KMS-12BM multiple myeloma cell line with an IC50 of 1μM after 72 hours of culture.[8] It has also been shown to have a synergistic cytotoxic effect with bortezomib in several myeloma cell lines.[8]

### **Quantitative Data Summary**



| Parameter                    | PIM-447<br>Dihydrochlorid<br>e                                                                          | AZD1208                                                                                                             | Multiple<br>Myeloma Cell<br>Lines                                         | Reference |
|------------------------------|---------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|-----------|
| Target                       | Pan-PIM Kinase<br>(PIM1, PIM2,<br>PIM3)                                                                 | Pan-PIM Kinase<br>(PIM1, PIM2,<br>PIM3)                                                                             | N/A                                                                       | [3][6]    |
| Ki Values                    | PIM1: 6 pM,<br>PIM2: 18 pM,<br>PIM3: 9 pM                                                               | <5 nM for all<br>three isoforms<br>(enzyme assay)                                                                   | N/A                                                                       | [3][6]    |
| IC50 (Cell<br>Proliferation) | Not explicitly stated in provided abstracts                                                             | 1 μM (72h)                                                                                                          | KMS-12BM                                                                  | [8]       |
| Apoptosis<br>Induction       | Induces apoptosis via decreased phospho-Bad (Ser112) and c- Myc levels.[3][4]                           | Induces PARP cleavage at 2µM in KMS-12BM cells. High doses (10µM) required for apoptosis in MM1S and MM1R cells.[8] | MM1S, NCI-<br>H929, RPMI-<br>8226, OPM-2,<br>RPMI-LR5, KMS-<br>12BM, MM1R | [4][8]    |
| Cell Cycle Arrest            | Induces G0/G1<br>phase arrest.[1]<br>[9]                                                                | Limited change in cell cycle profile reported in some studies. [10]                                                 | MM.1S, NCI-<br>H929                                                       | [5]       |
| Synergy                      | Strong synergy with bortezomib + dexamethasone (CI=0.002), lenalidomide + dexamethasone (CI=0.065), and | Synergistic cytotoxic effect with bortezomib. [8]                                                                   | MM1S, U266,<br>KMS-12BM                                                   | [8]       |



pomalidomide + dexamethasone (CI=0.077).[4]

#### **Mechanism of Action**

Both inhibitors function by competitively binding to the ATP-binding pocket of the PIM kinases, thereby blocking their catalytic activity. This leads to the inhibition of downstream signaling pathways that are critical for myeloma cell survival and proliferation.

PIM-447 exerts its anti-myeloma effects by:

- Inhibiting the mTORC1 pathway: It reduces the phosphorylation of downstream targets of mTORC1 such as 4EBP1 and p70S6K.[1]
- Inducing apoptosis: This is mediated by a decrease in the phosphorylation of the proapoptotic protein Bad at Ser112 and a reduction in the levels of the anti-apoptotic protein Bcl-xL.[1][4]
- Downregulating c-Myc: PIM-447 reduces the levels and stability of the c-Myc oncoprotein.[1]
- Disrupting protein translation: In combination with pomalidomide and dexamethasone, it inhibits protein translation through the convergent inhibition of c-Myc and mTORC1.[5]

AZD1208 has been shown to:

- Inhibit downstream signaling: It inhibits the phosphorylation of Bad at Ser-112 and p70S6K at T389.[8]
- Induce DNA damage response: At increasing doses, it induces the phosphorylation of Chk1, Chk2, H2A.X, and p53, suggesting that the induced cell death is a consequence of the DNA damage response.[8]

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PIM kinase signaling pathway and a general experimental workflow for evaluating PIM kinase inhibitors.





Click to download full resolution via product page

Caption: PIM Kinase Signaling Pathway Inhibition.







Click to download full resolution via product page

Caption: Preclinical Evaluation Workflow.

# Experimental Protocols Cell Proliferation Assay (MTT Assay)

- Cell Seeding: Multiple myeloma cells are seeded in 96-well plates at a density of 2-5 x 10<sup>4</sup> cells/well and incubated overnight.
- Drug Treatment: Cells are treated with increasing concentrations of PIM-447 or AZD1208 for 48-72 hours.
- MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Solubilization: The medium is removed, and 150  $\mu L$  of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.



#### **Apoptosis Assay (Annexin V-FITC/PI Staining)**

- Cell Treatment: Cells are treated with the desired concentrations of PIM-447 or AZD1208 for 24-48 hours.
- Cell Harvesting and Washing: Cells are harvested, washed twice with cold PBS, and resuspended in 1X binding buffer.
- Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
- Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI
  negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are
  considered late apoptotic or necrotic.

#### **Western Blotting**

- Cell Lysis: Following treatment with PIM-447 or AZD1208, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., total and phosphorylated Bad, 4EBP1, p70S6K, c-Myc, and a loading control like β-actin or GAPDH) overnight at 4°C.
- Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

### Conclusion

Both **PIM-447 dihydrochloride** and AZD1208 are potent pan-PIM kinase inhibitors with demonstrated preclinical activity against multiple myeloma. Based on the currently available



literature, PIM-447 has been more extensively characterized in various multiple myeloma models, showing robust single-agent efficacy and strong synergistic potential with existing therapies. While AZD1208 has also shown anti-myeloma activity, particularly in combination with bortezomib, a more comprehensive evaluation in a broader range of myeloma contexts would be beneficial for a direct, in-depth comparison. The choice between these inhibitors for further research and development may depend on specific factors such as the genetic background of the myeloma, the intended combination partners, and the overall therapeutic strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. PIM Kinases in Multiple Myeloma ProQuest [proquest.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma -PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. An overview of pim kinase as a target in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]



 To cite this document: BenchChem. [PIM-447 Dihydrochloride vs. AZD1208 in Multiple Myeloma: A Preclinical Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608556#pim-447-dihydrochloride-vs-azd1208-in-multiple-myeloma-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com